

Opal Blue SS staining concentration

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Compound Focus: Opal Blue SS

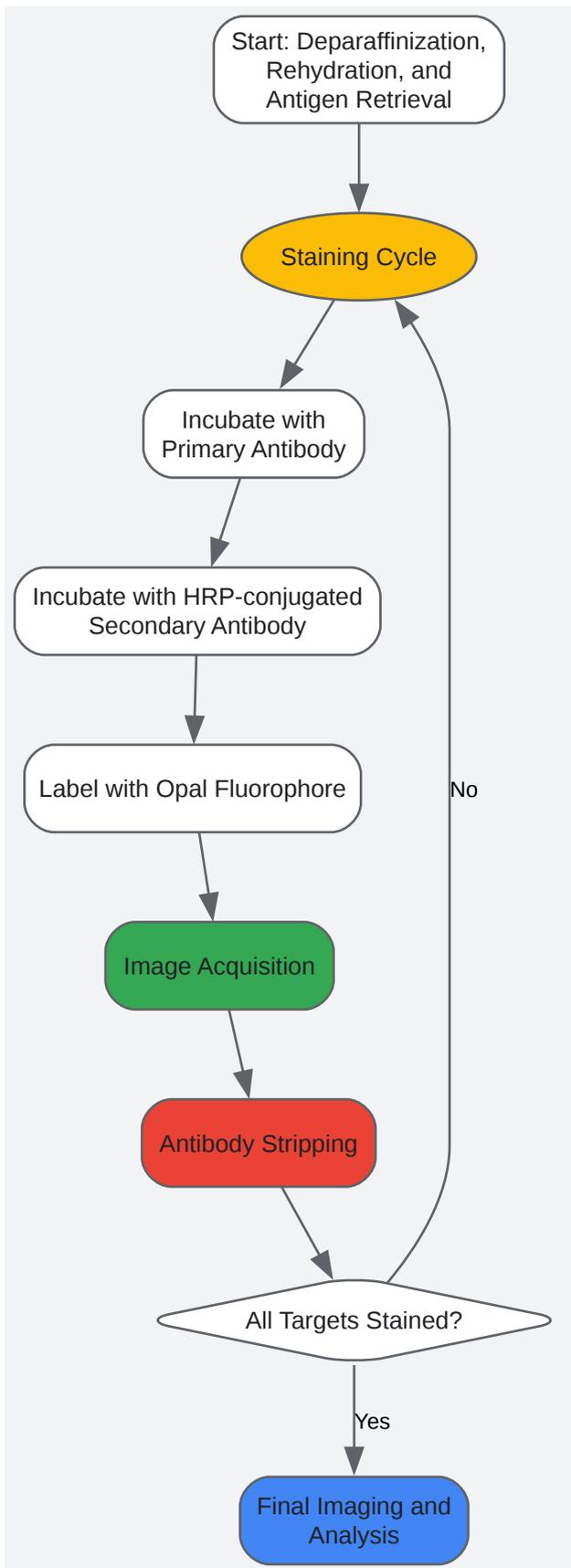
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Opal Multiplex IHC Workflow

The core of the Opal method involves sequential staining, imaging, and antibody stripping to detect multiple targets on a single tissue section [1]. The following diagram illustrates this cyclical workflow:



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Detailed Experimental Protocol

Based on the 2025 research, here is a detailed methodology for performing TSA-based Opal multiplex IHC [1].

Materials:

- **Tissue Sections:** 5 μm thick FFPE tissue sections mounted on slides.
- **Primary Antibodies:** Validated for IHC on FFPE tissue.
- **Opal Fluorophores:** Such as Opal 520, Opal 570, Opal 620, Opal 690.
- **Key Reagents:** Opal Polymer HRP Ms+Rb system (e.g., Akoya Biosciences, NEL811001KT), antigen retrieval buffer (citrate pH 6.0 or Tris-EDTA pH 9.0), TBST wash buffer, blocking/antibody diluent, antifade mounting medium with DAPI.

Staining Procedure:

- **Deparaffinization and Rehydration:** Follow standard protocols using xylene and graded ethanol series.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval in appropriate buffer (e.g., citrate or Tris-EDTA) using a microwave or water bath.
- **Blocking:** Incubate sections with a blocking/antibody diluent for 10 minutes at room temperature.
- **Primary Antibody Incubation:** Apply primary antibody and incubate for 40 minutes at 37°C.
- **Secondary Antibody Incubation:** Apply HRP-polymer secondary antibody (e.g., from the Opal kit) for 10 minutes at room temperature.
- **Opal Fluorophore Incubation:** Apply the designated Opal fluorophore (diluted 1:100 in the provided diluent) for 10 minutes at room temperature.
- **Antibody Stripping:** After each staining cycle, remove the primary-secondary antibody complex to prepare for the next round. The 2025 study optimized the following method for fragile tissues:
 - **Method:** Hybridization Oven-Based Antibody Removal at 98°C (HO-AR-98).
 - **Procedure:** Incubate slides in pre-heated antigen retrieval buffer on a heating plate for 30 minutes at 98°C. To prevent tissue drying, replenish the heated retrieval buffer every 5 minutes.
- **Repeat:** Repeat steps 4 through 7 for each additional marker in your panel.
- **Counterstaining and Mounting:** After the final staining cycle, counterstain with DAPI and mount slides with an antifade mounting medium.

Key Optimization Findings

The 2025 study systematically compared antibody stripping methods, which is a critical step for successful multi-cycle staining [1]. The table below summarizes their findings:

Stripping Method	Abbreviation	Key Protocol Detail	Stripping Efficiency	Tissue Integrity (Fragile Tissues)
Microwave Oven-Assisted Removal	MO-AR	15 min at 50% power (800W microwave)	Effective	Poor (caused delamination)
Chemical Reagent-Based Removal	CR-AR	30 min at room temperature	Less Effective	Good
Hybridization Oven at 50°C	HO-AR-50	30 min at 50°C	Less Effective	Good
Hybridization Oven at 98°C	HO-AR-98	30 min at 98°C	Effective	Good

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References

1. of a thermochemical antibody stripping method for... Optimization

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